N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Metabolic Stability Kinase Inhibition

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034397-51-6, molecular formula C20H16N4OS, MW 360.44) is a synthetic heterocyclic small molecule comprising a benzo[d]thiazole core linked via an ethyl spacer to a 2-phenylpyrimidine moiety. The compound belongs to the broader class of thiazole- and pyridine-carboxamide derivatives that have been disclosed as inhibitors of Pim kinases (Pim1, Pim2, Pim3) in patents assigned to Incyte Holdings Corporation.

Molecular Formula C20H16N4OS
Molecular Weight 360.44
CAS No. 2034397-51-6
Cat. No. B2649153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS2034397-51-6
Molecular FormulaC20H16N4OS
Molecular Weight360.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H16N4OS/c25-19(20-24-16-8-4-5-9-17(16)26-20)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,25)
InChIKeyJKXBZFJJLBLMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034397-51-6) – Compound Identity and Class Context for Procurement Evaluation


N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034397-51-6, molecular formula C20H16N4OS, MW 360.44) is a synthetic heterocyclic small molecule comprising a benzo[d]thiazole core linked via an ethyl spacer to a 2-phenylpyrimidine moiety. The compound belongs to the broader class of thiazole- and pyridine-carboxamide derivatives that have been disclosed as inhibitors of Pim kinases (Pim1, Pim2, Pim3) in patents assigned to Incyte Holdings Corporation [1]. Structurally related pyrimidine-benzamide compounds have also been explored as thrombopoietin (TPO) receptor agonists, where the identity of the pendant heterocycle critically influences both target potency and metabolic liability [2]. The benzo[d]thiazole-2-carboxamide scaffold is a pharmacologically privileged structure; however, primary peer-reviewed pharmacological data for this specific compound remain absent from the public literature as of the search date. All product-specific differentiation claims below are therefore derived from patent disclosures, structural class inference, and comparative analog analysis.

Why N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by Simple In-Class Analogs – The Substitution Problem


Compounds sharing the 2-phenylpyrimidin-5-yl-ethylamine substructure but bearing different carboxamide termini (e.g., nicotinamide, cyclopentanecarboxamide, benzenesulfonamide, or benzamide analogs) are not functionally interchangeable with the target benzo[d]thiazole-2-carboxamide. The benzo[d]thiazole ring is a recognized pharmacophore for kinase inhibition, particularly for the Pim kinase family, where its sulfur atom participates in key hydrophobic contacts within the ATP-binding pocket [1]. In the structurally related TPO receptor agonist series, replacement of the thiazole with a thiadiazole was required to mitigate idiosyncratic toxicity arising from metabolic oxidation at the C-5 position of the thiazole ring, demonstrating that even single-atom heterocycle substitutions can radically alter both safety and efficacy profiles [2]. Consequently, substituting the benzo[d]thiazole-2-carboxamide with a simpler benzamide or pyridine carboxamide congener risks loss of target engagement, altered selectivity, or introduction of metabolic vulnerabilities that are not quantitatively predictable without head-to-head profiling. The evidence items below substantiate the specific dimensions where differentiation data exist.

Quantitative Differentiation Evidence for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide vs. Closest Analogs and In-Class Alternatives


Heterocyclic Core Comparison – Benzo[d]thiazole vs. Benzothiadiazole: Structural Implications for Metabolic Stability

The target compound contains a benzo[d]thiazole ring, whereas the direct benzothiadiazole analog (CAS 2034343-70-7) replaces the thiazole sulfur–carbon bond with a thiadiazole nitrogen–nitrogen motif. In the pyrimidine-benzamide TPO receptor agonist series, the replacement of the unsubstituted thiazole with a thiadiazole was explicitly shown to remove the metabolic oxidation site at C-5 of the thiazole ring, which was the postulated source of toxic metabolites responsible for idiosyncratic toxicity [1]. The benzo[d]thiazole in the target compound, being a benzannulated analog, presents a different electronic and steric environment at the sulfur atom compared to a monocyclic thiazole. While direct metabolic stability data for the target compound are not publicly available, the class-level evidence indicates that the heterocyclic core identity governs metabolic fate and that the benzo[d]thiazole cannot be assumed equivalent to the benzothiadiazole or monocyclic thiazole in terms of oxidative metabolism.

Medicinal Chemistry Metabolic Stability Kinase Inhibition

Carboxamide Terminus Differentiation – Benzothiazole-2-Carboxamide vs. Nicotinamide and Benzamide Analogs: Target Engagement Inference from Pim Kinase Patent Class

The Incyte patent family (US 9,849,120 B2) covering thiazolecarboxamides and pyridinecarboxamides as Pim kinase inhibitors explicitly encompasses compounds where the carboxamide is attached to a thiazole or pyridine ring, with the benzo[d]thiazole-2-carboxamide representing a specific benzannulated embodiment within the generic Formula (I) [1]. The closest disclosed analogs that differ only in the carboxamide terminus include N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide (CAS 2034603-67-1) and 2-ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. The patent describes that compounds of the class inhibit Pim kinases with IC50 values in the nanomolar to low micromolar range; however, specific IC50 data for the exact benzo[d]thiazole-2-carboxamide compound were not located in the publicly accessible portions of the patent documentation. The benzo[d]thiazole-2-carboxamide offers the fused aromatic sulfur heterocycle, which is absent in the nicotinamide (pyridine) and benzamide (phenyl) analogs, and this sulfur atom is a known contributor to ATP-binding pocket hydrophobic interactions in kinase inhibitor design.

Pim Kinase Structure–Activity Relationship Cancer

Physicochemical Differentiation – Calculated vs. Experimental Solubility and Permeability in the Pyrimidine-Benzamide/Thiazole Class

The TPO receptor agonist series reported by Reiter et al. (2007) demonstrated that compounds within the pyrimidine-benzamide/thiazole class suffer from low oral bioavailability attributable to poor aqueous solubility and low permeability [1]. Although the target benzo[d]thiazole-2-carboxamide was not explicitly tested in that study, it shares the core structural features—the pyrimidine ring, the pendant aryl/heteroaryl carboxamide, and the lipophilic character—that were identified as physicochemical liabilities in the class. The calculated molecular weight (360.44 Da) and the presence of multiple aromatic rings (benzo[d]thiazole, phenylpyrimidine) predict high lipophilicity (cLogP estimated >3.5), consistent with poor aqueous solubility. This is a class-level property that differentiates all members of this series from more polar or lower-molecular-weight kinase inhibitor scaffolds.

Physicochemical Properties Bioavailability Oral Absorption

Selectivity Profile Inference – Pim Kinase Selectivity of Benzothiazole-Containing Inhibitors vs. Pan-Kinase Promiscuity Risks

A benzothiazole-containing compound (CSH-4044, a chemically synthesized benzothiazole derivative) was recently shown to exhibit selectivity toward PIM and DYRK kinase families in kinase profiling panels, with X-ray crystallography confirming ATP-competitive binding to PIM1 [1]. While CSH-4044 is structurally distinct from the target compound, the shared benzo[d]thiazole pharmacophore supports the class-level inference that the benzo[d]thiazole moiety contributes to PIM kinase recognition. In contrast, the pyrimidine-benzamide TPO agonists demonstrate a fundamentally different pharmacology (GPCR agonism vs. kinase inhibition), illustrating that the same pyrimidine-aryl scaffold can be tuned toward entirely different target classes depending on the pendant amide partner. The target benzo[d]thiazole-2-carboxamide occupies a structural niche that is not replicated by either the TPO agonist benzamides or the PIM-inactive sulfonamide analogs.

Kinase Selectivity Off-Target Profiling Drug Discovery

Recommended Research and Industrial Application Scenarios for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide Based on Verified Differentiation Evidence


Pim Kinase Inhibitor Lead Optimization and SAR Expansion

The compound is most appropriately deployed as a tool compound for expanding structure–activity relationships (SAR) around the benzo[d]thiazole-2-carboxamide terminus within Pim kinase inhibitor programs. Its inclusion in a panel alongside the nicotinamide (CAS 2034603-67-1) and benzamide analogs enables quantitative determination of the contribution of the sulfur-containing fused heterocycle to Pim1/2/3 inhibitory potency and selectivity [1]. Procurement is justified when the research objective requires a direct, atom-level comparison of carboxamide pharmacophore contributions within a constant 2-phenylpyrimidin-5-yl-ethylamine scaffold.

Comparative Metabolic Stability Profiling of Heterocyclic Carboxamide Isosteres

Given the established metabolic liability of the unsubstituted thiazole in related pyrimidine-benzamide series [1], the benzo[d]thiazole-2-carboxamide can serve as a benzannulated comparator in microsomal or hepatocyte stability assays, benchmarked against the benzothiadiazole analog (CAS 2034343-70-7) and the monocyclic thiazole congeners. This application is directly supported by the class-level evidence that heterocycle identity governs oxidative metabolism susceptibility and that benzannulation alters the electronic environment of the sulfur atom.

Kinase Selectivity Panel Screening to Define the Benzo[d]thiazole Pharmacophore Contribution

The compound is suitable for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to empirically define the selectivity fingerprint conferred by the benzo[d]thiazole-2-carboxamide moiety, as distinct from the pyridine carboxamide or benzamide analogs. Recent structural biology evidence demonstrating that benzothiazole-containing compounds can achieve selective PIM/DYRK family inhibition [2] provides the rationale for characterizing where this specific compound falls on the target-selectivity landscape.

Quote Request

Request a Quote for N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.